

Spectroscopic Profile of Formic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Formic acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **formic acid**, a key building block in chemical synthesis and a significant metabolite. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and professionals in drug development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of **formic acid**. The simplicity of its structure is reflected in its straightforward NMR spectra.

¹H NMR Data

The proton NMR spectrum of **formic acid** is characterized by two singlets corresponding to the carboxylic acid proton and the proton attached to the carbon. The chemical shift of the acidic proton is highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange. In many protic solvents, the coupling between the two protons is not observed due to rapid exchange of the acidic proton.

Proton	Chemical Shift (δ) in D ₂ O (ppm)	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	Coupling Constant (J)
H-C=O	~8.26[1]	~8.06	Singlet	Not typically observed
C(=O)-OH	Variable	~10.99[1]	Singlet (often broad)	Not typically observed

¹³C NMR Data

The carbon-13 NMR spectrum of **formic acid** displays a single resonance for the carbonyl carbon.

Carbon	Chemical Shift (δ) in D ₂ O (ppm)	Chemical Shift (δ) in other solvents
C=O	~171	Varies with solvent[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum of **formic acid** provides information about its functional groups and vibrational modes. The spectrum is dominated by a very broad O-H stretching band due to hydrogen bonding, a sharp C=O stretching band, and C-H stretching and bending vibrations.

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
O-H stretch (hydrogen-bonded)	3300 - 2500	Strong, very broad
C-H stretch	~2950	Medium
C=O stretch	~1710	Strong, sharp
C-O stretch / O-H bend (in-plane)	~1400 - 1200	Medium
C-H bend (in-plane)	~1220	Medium
O-H bend (out-of-plane)	~920	Medium, broad

Mass Spectrometry (MS)

Mass spectrometry of **formic acid** provides information about its molecular weight and fragmentation pattern upon ionization.

Electron Ionization (EI-MS)

Under electron ionization, **formic acid** readily fragments. The molecular ion peak is often observed, along with characteristic fragment ions.

m/z	Relative Intensity	Assignment
46	Moderate	[M] ⁺ (molecular ion)
45	High	[M-H] ⁺
29	High	[CHO] ⁺
28	Moderate	[CO] ⁺
18	Moderate	[H ₂ O] ⁺
17	Moderate	[OH] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Sample Preparation and Acquisition:

- Sample Preparation:
 - For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of **formic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , CDCl_3).[\[5\]](#)[\[6\]](#)
 - Ensure the solution is homogeneous. If any solid particles are present, filter the solution through a pipette with a cotton or glass wool plug directly into the NMR tube.[\[7\]](#)[\[8\]](#)
 - The final volume in the NMR tube should be approximately 4-5 cm in height.[\[5\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.[\[5\]](#)
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[\[5\]](#)
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).[\[9\]](#)
- Data Acquisition:
 - For ^1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of ^{13}C (typically 128 scans or more).[\[7\]](#)
 - Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.[\[10\]](#)
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[\[11\]](#)
- Sample Measurement:
 - Place a small drop of **formic acid** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[12\]](#)
 - Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.[\[10\]](#)
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks.

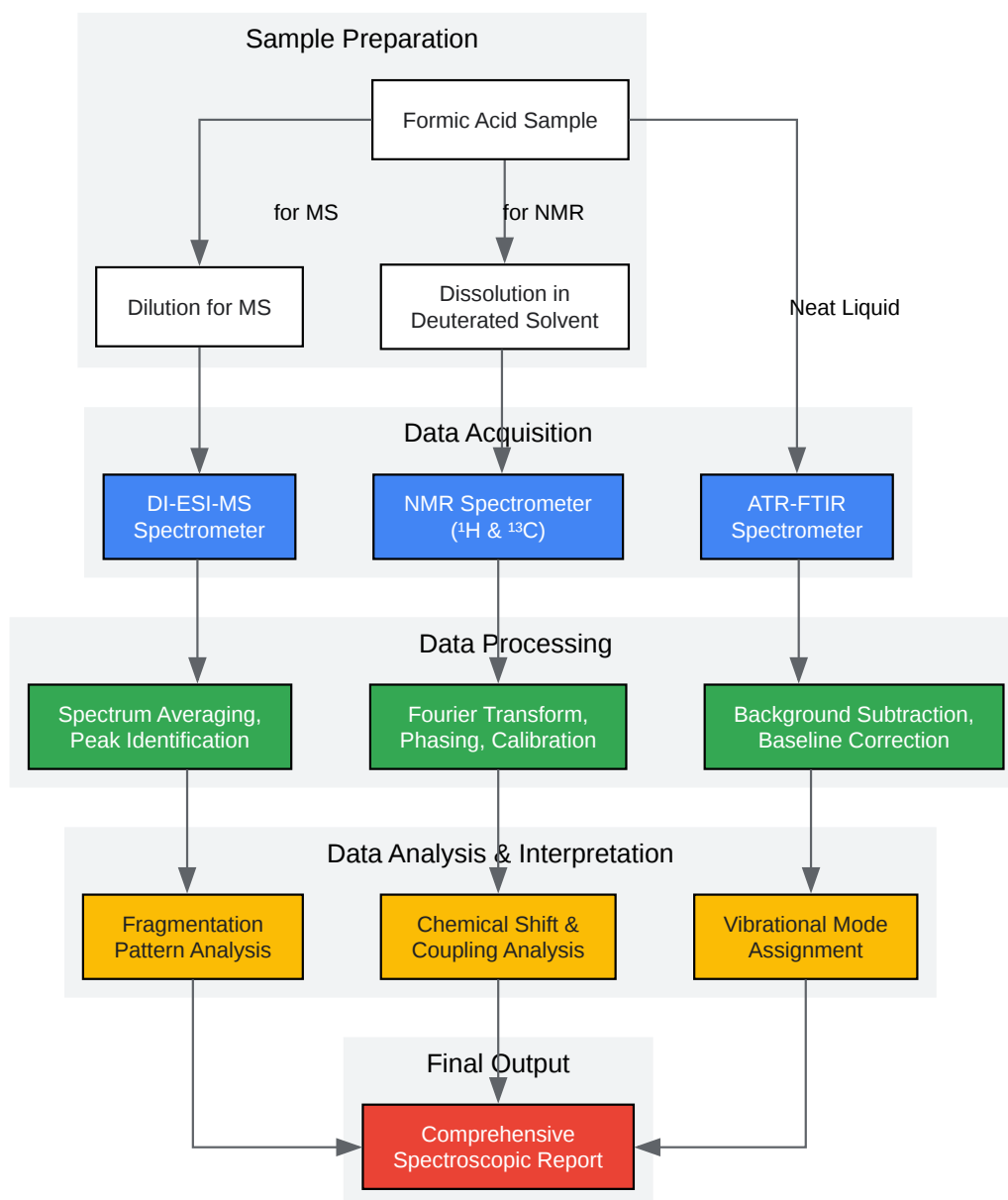
Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of **formic acid** in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile. A common solvent is 50:50 acetonitrile:water with 0.1% **formic acid** to promote protonation.^[13]
 - The final concentration should be in the low micromolar to nanomolar range to avoid signal saturation.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for **formic acid**.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).^[13]
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 10-100). Data can be acquired in both positive and negative ion modes, although positive mode is more common for observing the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Analysis:
 - Identify the molecular ion and major fragment ions.
 - Compare the observed fragmentation pattern with known data.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **formic acid**.

General Workflow for Spectroscopic Analysis of Formic Acid



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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